5-(beta-D-Mannopyranosyl-oxy)pentanoic acid
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Overview
Description
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid: is a naturally occurring compound with a molecular formula of C11H20O8 and a molecular weight of 280.27 g/mol . This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid typically involves the glycosylation of pentanoic acid derivatives with mannopyranosyl donors under specific reaction conditions. The reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the mannopyranosyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new glycosylated derivatives.
Scientific Research Applications
Chemistry: 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid is used as a building block in the synthesis of complex carbohydrates and glycosylated compounds. It serves as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: In biological research, this compound is used to study the role of glycosylation in cellular processes and protein interactions. It is also used in the development of glycosylated biomolecules for therapeutic applications.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The mannopyranosyl group can bind to carbohydrate-binding proteins, influencing cellular signaling and protein interactions. This binding can modulate various biological processes, including cell adhesion, immune response, and enzyme activity.
Comparison with Similar Compounds
- 5-(beta-D-Glucopyranosyl-oxy)pentanoic acid
- 5-(beta-D-Galactopyranosyl-oxy)pentanoic acid
- 5-(beta-D-Xylopyranosyl-oxy)pentanoic acid
Comparison: Compared to these similar compounds, 5-(beta-D-Mannopyranosyl-oxy)pentanoic acid is unique due to its specific mannopyranosyl group, which imparts distinct biological and chemical properties. The mannopyranosyl group has unique binding affinities and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-RPJMYOHSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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